Diisooctyl phenyl phosphite

Description

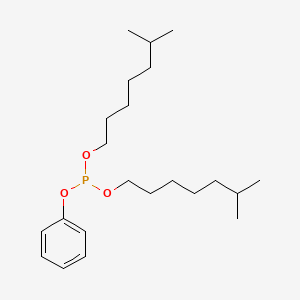

Structure

2D Structure

Propriétés

IUPAC Name |

bis(6-methylheptyl) phenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39O3P/c1-20(2)14-8-6-12-18-23-26(25-22-16-10-5-11-17-22)24-19-13-7-9-15-21(3)4/h5,10-11,16-17,20-21H,6-9,12-15,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKQLHLOONCFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOP(OCCCCCC(C)C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26544-22-9 | |

| Record name | Phosphorous acid, diisooctyl phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, diisooctyl phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl phenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisooctyl phenyl phosphite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT93TS2WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Diisooctyl Phenyl Phosphite

Optimized Synthesis Routes for High Purity Diisooctyl Phenyl Phosphite (B83602)

The industrial production of high-purity diisooctyl phenyl phosphite necessitates the development of optimized and scalable synthetic routes. Key methodologies include direct transesterification and the use of alternative phosphite sources, with an increasing focus on process intensification through continuous manufacturing technologies.

The most direct and frequently employed method for synthesizing this compound is the reaction between phenol (B47542) and diisooctyl phosphite. This process is typically conducted under controlled temperature and pressure in an inert atmosphere to achieve high yield and purity.

Catalysis is crucial for accelerating the reaction rate and controlling selectivity. Both acidic and basic catalysts are utilized to facilitate the transesterification process. Acidic catalysts, in particular, have been shown to effectively accelerate the reaction, leading to improved yields and selectivity towards the desired product. The choice of catalyst and reaction conditions, such as a temperature range of 45–170 °C and the use of a nitrogen atmosphere, are critical parameters for optimizing the synthesis.

Table 1: Parameters for Direct Transesterification

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Reactants | Phenol, Diisooctyl Phosphite | Primary components for synthesis | |

| Catalyst | Acidic or Basic | To accelerate the transesterification reaction and control selectivity | |

| Temperature | 45–170 °C | To optimize reaction kinetics and yield | |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent side reactions like oxidation |

| Purity | >90% | To ensure a high-quality final product | |

An alternative synthetic route involves the transesterification of triphenyl phosphite with isooctanol. chemyr.comatamanchemicals.comchemicalbook.comchemdad.com In this process, the isooctyl groups from the alcohol replace the phenyl groups on the triphenyl phosphite, catalyzed by agents such as sodium metal or sodium hydroxide (B78521). google.com

A primary challenge in this method is the difficulty in product isolation. The reaction typically results in a mixture of phosphite esters, including the desired this compound, monoisooctyl diphenyl phosphite, and triisooctyl phosphite. google.com This necessitates downstream purification steps to isolate the target compound from the mixture and the phenol byproduct. The liberated phenol is often removed through distillation under reduced pressure. google.com

Table 2: Comparison of Synthesis Routes

| Method | Advantages | Disadvantages | Typical Use Case | Citation |

|---|---|---|---|---|

| Phenol + Diisooctyl Phosphite | High purity, straightforward process | Requires catalyst and precisely controlled conditions | Industrial continuous production |

| Transesterification with Triphenyl Phosphite | Utilizes a common phosphite source | Produces mixtures requiring complex purification, challenges in isolating the final product | Situations where triphenyl phosphite is a readily available starting material | google.com |

For industrial-scale production, process intensification using continuous flow reactors offers significant advantages over traditional batch processing. mdpi.comnih.gov This technology provides superior control over heat and mass transfer, which is critical for maintaining consistent product quality and ensuring scalability. rsc.org

Mechanistic Investigations of this compound Formation Reactions

A thorough understanding of the reaction mechanisms is essential for optimizing the synthesis of this compound. This includes elucidating the role of catalysts and developing strategies to control reaction conditions to suppress unwanted side reactions.

The synthesis of this compound is susceptible to side reactions, primarily hydrolysis and over-oxidation, which can reduce purity and yield.

Hydrolysis: Phosphites can react with water, leading to the formation of phosphorous acid and the corresponding phenol and isooctanol. researchgate.netacs.org This reaction is often autocatalytic and is accelerated in the presence of acids. researchgate.net To minimize hydrolysis, the synthesis must be carried out under anhydrous conditions, and an inert atmosphere helps to prevent the in-situ generation of water from other side reactions. researchgate.net

Over-Oxidation: The trivalent phosphorus atom in this compound is susceptible to oxidation, converting it to the corresponding pentavalent phosphate (B84403). researchgate.netrsc.org This oxidation can be caused by air, especially at the elevated temperatures used during synthesis. researchgate.net Conducting the reaction under a nitrogen atmosphere is a critical control measure to prevent this undesirable over-oxidation.

Careful control over reaction parameters, such as temperature, pressure, and the slow addition of reactants, is essential to suppress these side reactions and ensure the production of high-purity this compound.

Table 3: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy | Citation |

|---|---|---|---|

| Hydrolysis | Reaction of the phosphite with water to form phosphorous acid, phenol, and isooctanol. | Maintain anhydrous conditions; use of acid scavengers. | researchgate.netresearchgate.netacs.org |

| Over-oxidation | Oxidation of the P(III) center to a P(V) phosphate. | Conduct the reaction under an inert (e.g., nitrogen) atmosphere; control temperature. | researchgate.netrsc.org |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenol |

| Diisooctyl phosphite |

| Triphenyl phosphite |

| Isooctanol |

| Monoisooctyl diphenyl phosphite |

| Triisooctyl phosphite |

| Sodium |

| Sodium hydroxide |

| Nitrogen |

| Phosphorous acid |

Fundamental Mechanistic Studies of Diisooctyl Phenyl Phosphite Chemical Activity

Detailed Mechanisms of Antioxidant Action in Oxidative Environments

The primary antioxidant function of diisooctyl phenyl phosphite (B83602) involves its ability to interrupt and halt the chemical chain reactions that lead to the degradation of materials. This is achieved through a multi-faceted approach that includes the decomposition of hydroperoxides and the scavenging of harmful free radicals.

A key aspect of the antioxidant activity of diisooctyl phenyl phosphite is its proficiency in decomposing hydroperoxides (ROOH). changshengmaterial.comcnrs.fr These species are unstable byproducts of oxidation and can break down into highly reactive radicals that propagate further degradation. google.com this compound intervenes by converting these hydroperoxides into non-radical, more stable products, such as alcohols. This process effectively neutralizes the hydroperoxides, preventing them from contributing to the auto-oxidative cycle. The reaction involves the phosphite ester being oxidized to the corresponding phosphate (B84403) ester.

The general mechanism can be represented as: ROOH + P(OR')₃ → RO-P(O)(OR')₂ + R'OH

Beyond hydroperoxide decomposition, this compound also actively participates in radical scavenging to terminate oxidative chain reactions. It effectively reduces peroxyl radicals (ROO•), which are key propagators of oxidation, to the less reactive alkoxyl radicals (RO•). These alkoxyl radicals can then undergo further reactions that lead to the termination of the radical chain, thus halting the degradation process. Secondary reactions with alkyl radicals (R•) can also occur, leading to the formation of stable phosphate esters.

The efficacy of this compound as a radical scavenger can be experimentally verified using techniques such as Electron Spin Resonance (ESR) spectroscopy. ESR spectroscopy is a highly sensitive method for the direct detection and quantification of free radicals. srce.hr In the context of evaluating antioxidants, ESR can be used to monitor the decay of a known concentration of radicals upon the introduction of the phosphite stabilizer. srce.hr

By employing spin-trapping techniques, where short-lived radicals are converted into more stable radical adducts, the scavenging efficiency can be precisely measured. nih.gov The reduction in the intensity of the ESR signal corresponding to the radical species over time provides a direct measure of the scavenging activity of the this compound. researchgate.net This method allows for the quantitative analysis of the compound's ability to quench radicals and provides insights into the kinetics of the scavenging process. srce.hr

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the mechanistic details of this compound's antioxidant activity at a molecular level. DFT calculations can model the electronic structure of the phosphite molecule and how it changes during its reaction with oxidative species. researchgate.net These calculations can elucidate the changes in electron density at the phosphorus center, which is the reactive site for hydroperoxide decomposition and radical scavenging.

By analyzing the energetics of different reaction pathways, DFT can help predict the most likely mechanisms of action. umd.edu For instance, calculations can determine bond dissociation energies, providing insight into the stability of the phosphite and its radical intermediates. acs.org Such computational studies complement experimental findings by providing a detailed picture of the electronic transformations that govern the antioxidant function of this compound.

Chelation and Auxiliary Stabilization Mechanisms in Polymer Matrices

In addition to its primary antioxidant functions, this compound also contributes to the stabilization of polymer matrices, such as PVC, through chelation. specialchem.comchemyr.comchemdad.com In many polymer formulations, the presence of metal ions, often from catalyst residues or other additives, can accelerate degradation processes. These metal ions can act as catalysts in the formation of radicals and the decomposition of hydroperoxides into reactive species.

This compound can act as a chelating agent, binding to these metal ions and deactivating their catalytic activity. chemyr.comchemdad.com This sequestration of metal ions prevents them from participating in detrimental oxidative reactions, thereby providing an auxiliary stabilization effect. This chelating action, combined with its primary antioxidant mechanisms, makes this compound a versatile and effective stabilizer in a variety of polymer applications. specialchem.comchemdad.com

Research Applications of Diisooctyl Phenyl Phosphite in Polymer Science and Technology

Advanced Strategies for Polymer Stabilization

As a secondary antioxidant, diisooctyl phenyl phosphite (B83602) is integral to modern polymer stabilization strategies. adishank.comadishank.com Its primary function is to decompose hydroperoxides, which are unstable molecules that form during the thermal processing and aging of polymers and can initiate degradation. By neutralizing these hydroperoxides, it prevents the breakdown of polymer chains, thereby preserving the material's integrity.

| Property Enhanced | Polymer(s) | Mechanism of Action |

| Thermal Stability | PVC, Synthetic Resins | Decomposes hydroperoxides, prevents chain scission adishank.comchangshengmaterial.com |

| Light Stability | PVC, Synthetic Resins | Increases antioxidant capacity chemyr.comchangshengmaterial.com |

| Transparency & Brightness | PVC | Improves optical properties changshengmaterial.com |

Mitigation of Color Changes and Degradation during High-Temperature Processing

A key advantage of incorporating diisooctyl phenyl phosphite into polymer formulations is its ability to suppress color changes during high-temperature processing methods like extrusion and molding. adishank.comchangshengmaterial.com The degradation of polymers at elevated temperatures often leads to yellowing or browning, which compromises the aesthetic quality of the final product. adishank.com this compound effectively inhibits this discoloration, helping to maintain the optical characteristics of the polymer. adishank.comchemyr.com Its role as an auxiliary heat stabilizer contributes to improved color and processing heat stability. changshengmaterial.com

Synergistic Effects with Co-stabilizers (e.g., Ca/Zn Salts, Epoxidized Soybean Oil)

The performance of this compound is often enhanced when used in conjunction with other stabilizers, a phenomenon known as synergism. It is commonly used with primary antioxidants, such as hindered phenols, to provide a more robust stabilization system. adishank.comnbinno.com

Furthermore, this compound is used in formulations containing epoxidized soybean oil (ESBO). google.com ESBO acts as a secondary stabilizer and plasticizer, and its combination with phosphites can lead to improved long-term stability compared to using ESBO alone. jresm.orgmdpi.com

| Co-stabilizer | Polymer System | Synergistic Effect |

| Calcium/Zinc (Ca/Zn) Salts | PVC | Enhanced thermal stability, improved initial color adishank.comresearchgate.net |

| Epoxidized Soybean Oil (ESBO) | PVC, Rubbers | Improved long-term thermal stability jresm.orgadishank.com |

| Hindered Phenols | Polyolefins, PVC | Comprehensive stabilization against thermal degradation adishank.comnbinno.com |

Comparative Analysis of Stabilization Efficiency Against Alternative Organic Stabilizers

Phosphite esters, including this compound, are a class of secondary antioxidants that are particularly effective at high temperatures during melt processing. amfine.com When compared to other organic stabilizers, their primary advantage is the ability to decompose hydroperoxides. nbinno.com

In a comparative context, phosphite and urea (B33335) derivative-based stabilizers have demonstrated better long-term thermal stability in plasticized PVC than epoxidized soybean oil. jresm.org While ESBO is an effective eco-friendly stabilizer, it can degrade at very high temperatures. jresm.org Different phosphite esters also exhibit varying levels of performance. For instance, alkyl-aryl phosphites like this compound are noted for their high performance in PVC and other engineering plastics. adishank.comgalatachemicals.com The selection of a specific phosphite often depends on the polymer type, processing conditions, and desired end-product properties. amfine.com For example, research has shown that in certain PVC applications, blends of liquid organophosphite esters can offer superior performance compared to traditional mixed-metal stabilizer systems. researchgate.net

Performance Enhancement in Polymer Processing and Product Development

Beyond stabilization, this compound also plays a role in improving the processing characteristics of polymers and the quality of the final products.

Influence on Processing Characteristics in Extrusion, Calendering, and Blown Film Applications

The inclusion of this compound in polymer formulations positively influences various processing techniques. changshengmaterial.com It acts as an efficient auxiliary heat stabilizer that improves the processing heat stability of polymers in applications such as high blending, extrusion, calendering, and blown film production. changshengmaterial.com By preventing degradation and maintaining melt viscosity, it contributes to a smoother and more consistent processing experience. amfine.com This leads to improved product quality, particularly for applications requiring high clarity and good surface finish, such as transparent films, sheets, and pipes. chemyr.comchinayaruichem.com

| Processing Technique | Polymer(s) | Benefit of this compound |

| Extrusion | PVC, Polyolefins | Improved processing heat stability, reduced degradation adishank.comchangshengmaterial.com |

| Calendering | PVC | Prevention of yellowing, consistent melt flow changshengmaterial.comadishank.com |

| Blown Film | PVC, Polyolefins | Enhanced clarity and brightness, improved stability chemyr.comchangshengmaterial.com |

Optimization of Long-Term Heat Stability and UV Resistance in Polymeric Products

This compound (DOPP) serves as a secondary antioxidant, playing a crucial role in the stabilization of various polymers such as PVC, polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). nih.govspecialchem.com Its primary function during high-temperature processing and the service life of the polymer is to decompose hydroperoxides, which are key intermediates in the oxidative degradation cascade. acs.org This action prevents chain scission, thereby preserving the mechanical properties of the polymer and providing significant heat stability. nih.gov

Furthermore, this compound contributes to the UV resistance of polymeric products. acs.org Photo-oxidation, initiated by UV radiation, leads to degradation that manifests as discoloration, loss of mechanical strength, and surface cracking. nist.gov As a hydroperoxide decomposer, DOPP helps to inhibit these degradation pathways, thereby improving the light stability of the final product. acs.org This is particularly important for products intended for outdoor applications where exposure to sunlight is continuous. The use of phosphites can significantly reduce the yellowing of polymers upon UV exposure.

Below is a table with representative data illustrating the effect of a phosphite stabilizer on the long-term heat stability of polypropylene, measured by Oxidation Induction Time (OIT).

| Formulation | Stabilizer System | OIT at 200°C (minutes) |

| Control | Virgin Polypropylene (no stabilizer) | 8 |

| Stabilized | Polypropylene + Hindered Phenol (B47542) / Phosphite Blend | 13 |

Table 1: Representative data showing the improvement in thermal stability of polypropylene with the addition of a phosphite antioxidant, similar to this compound. The OIT measures the time until the onset of oxidative degradation at a high temperature. Data modeled after a study on Irgafos P-168. nih.gov

Reduction of Plate-Out and Improvement of Optical Clarity in Stabilized Polymers

In polymer processing, "plate-out" refers to the undesirable deposition of additives, pigments, or polymer degradation products onto the surfaces of processing equipment like molds, dies, and calendar rolls. This phenomenon can lead to surface defects on the final product and requires costly downtime for cleaning. The compatibility of a stabilizer with the polymer matrix is a key factor in preventing plate-out. life-trialkyl.eu

This compound, due to its molecular structure and good miscibility with polymer resins like PVC, helps to minimize this issue. nih.gov Higher molecular weight phosphites generally exhibit lower volatility and reduced migration tendencies, which contributes to lower plate-out. life-trialkyl.eu By ensuring the stabilizer remains homogeneously dispersed within the polymer melt, the likelihood of its deposition on metal surfaces is reduced.

A significant application benefit of this compound is the enhancement of optical properties in transparent polymers. acs.org In applications such as clear PVC films and sheets, maintaining high clarity and low haze is essential. nih.gov The degradation of the polymer during processing can lead to the formation of chromophores and micro-contaminants that scatter light, causing yellowing and haze. specialchem.com

As an effective processing stabilizer, this compound prevents such degradation, thereby preserving the inherent transparency of the polymer. nih.govgalatachemicals.com It ensures better clarity and gloss in the final product by preventing the formation of haze and discoloration. nih.gov The selection of a phosphite stabilizer with good compatibility is crucial, as incompatible additives can themselves bloom to the surface and negatively impact optical properties like surface gloss. life-trialkyl.eu

The following table presents typical data on the effect of a phosphite stabilizer on the optical properties of a polyolefin film.

| Formulation | Stabilizer System | Haze (%) | Clarity (%) |

| Control | LLDPE Film (no phosphite) | ~1% | ~98% |

| Stabilized | LLDPE Film with Phosphite Stabilizer | ~1% | ~98% |

Table 2: Representative data on the optical properties of LLDPE films. While the base resin already has good optical properties, the addition of a compatible phosphite stabilizer ensures these properties are maintained through processing without introducing haze or reducing clarity. Data modeled after a study on stabilizer solutions for polyolefin films. tappi.org

Design Principles for Next-Generation Polymer Additives

Engineering this compound Derivatives for Improved Hydrolytic Stability and Reduced Migration

A significant challenge for phosphite stabilizers is their susceptibility to hydrolysis, where exposure to moisture can break down the phosphite ester into its constituent alcohol/phenol and phosphorous acid. life-trialkyl.eu This degradation not only reduces the stabilizing efficiency of the additive but the acidic byproducts can also corrode processing equipment and catalyze further polymer degradation. cnpereading.com

One key design principle for creating next-generation derivatives is to improve hydrolytic stability. This is often achieved by introducing steric hindrance around the phosphorus atom. life-trialkyl.eu For instance, replacing the phenyl or isooctyl groups with bulkier ligands, such as hindered phenols (e.g., 2,4-di-tert-butylphenyl groups), makes it more difficult for water molecules to attack the phosphorus center. nih.govlife-trialkyl.eu This significantly slows the rate of hydrolysis.

Another critical design focus is the reduction of additive migration. galatachemicals.com Migration is the process by which additives move from the polymer matrix to the surface, from where they can be lost through volatilization or extraction into contacting substances. researchgate.net This is a major concern for food packaging, medical devices, and children's toys. scielo.br A primary strategy to reduce migration is to increase the molecular weight of the additive. life-trialkyl.eu This can be achieved by synthesizing polymeric or oligomeric phosphites. For example, reacting a phosphite precursor with polymeric diols like polyethylene glycol can create a larger molecule that is physically entangled within the polymer network, making it much less likely to migrate. specialchem.com

The table below illustrates the principle of how steric hindrance can dramatically affect the hydrolysis rate of phosphorus esters.

| Compound Type | Example Compound | Relative Rate of Alkaline Hydrolysis |

| Less Hindered | Ethyl diethylphosphinate | 260 |

| Moderately Hindered | Ethyl diisopropylphosphinate | 41 |

| Highly Hindered | Ethyl di-tert-butylphosphinate | 0.08 |

Table 3: Representative data illustrating the effect of increasing steric hindrance on the hydrolysis rate of P-esters. A similar principle applies to the design of hydrolysis-resistant phosphite stabilizers. Data adapted from a study on phosphinate hydrolysis. nih.gov

Exploration of Bio-based and Non-Toxic Alternative Ligands for Sustainable Stabilizer Design

The increasing demand for sustainable and environmentally friendly materials has spurred research into bio-based alternatives for traditional polymer additives. scielo.br A key design principle for next-generation stabilizers is the replacement of petroleum-derived ligands, like phenol and isooctanol, with non-toxic alternatives derived from renewable resources. researchgate.net

One promising area of research is the use of natural phenolic compounds as building blocks for antioxidants. Molecules like vitamin E (α-tocopherol), lignin, and other polyphenols found in plants possess inherent antioxidant capabilities. scielo.brresearchgate.net These can be chemically modified to create ligands for phosphite stabilizers, imparting antioxidant functionality from a sustainable source.

Another approach involves utilizing fatty acids and their derivatives, which are readily available from vegetable oils. For example, a novel phosphine-type secondary stabilizer has been successfully synthesized using stearic acid, a saturated fatty acid. mdpi.com This bio-based stabilizer demonstrated efficiency comparable to or better than commercial phosphite stabilizers in preventing discoloration and maintaining the melt viscosity of polyethylene. mdpi.com

Furthermore, bio-based polyols, which are synthesized from sources like vegetable oils, can be used to create polymeric phosphites. nih.gov This not only anchors the stabilizer within the polymer matrix to reduce migration but also increases the bio-based content of the final product. The development of such stabilizers aligns with the principles of green chemistry, aiming to reduce reliance on fossil fuels and minimize the environmental impact of plastic products. mdpi.com

The following table provides examples of bio-based sources being explored for the synthesis of sustainable polymer additives.

| Bio-Based Source | Potential Derivative/Ligand | Target Property |

| Vegetable Oils (e.g., Soybean, Castor) | Fatty acids (e.g., stearic acid), Epoxidized oils, Bio-polyols | Ligands for phosphites/phosphines, Polymeric backbone |

| Lignin | Phenolic compounds | Primary antioxidant functionality |

| Vitamin E (Tocopherol) | Hindered phenol-like structure | Primary antioxidant functionality |

| Cashew Nut Shell Liquid | Meta-alkylphenols | Antioxidant functionality |

Table 4: Examples of renewable resources being investigated for the design of sustainable and non-toxic polymer stabilizers.

Biocontrol and Biomedical Research Frontiers of Diisooctyl Phenyl Phosphite

Evaluation of Antioxidant Efficacy in Biological Systems and Oxidative Stress Mitigation

Diisooctyl phenyl phosphite (B83602) is recognized industrially as a polymer additive that functions as a chelator and stabilizer. mdpi.com It is utilized as an anti-aging agent and antioxidant in various plastics, including PE, PP, ABS, and SBS, as well as in PVC and other synthetic resin products. mdpi.com Phosphite antioxidants, in general, act as reducing agents, breaking oxidative chain reactions and neutralizing peroxides to prevent further degradation. frontiersin.org They are known for their low volatility and ability to provide long-lasting protection against oxidative degradation in industrial materials. frontiersin.org

Despite its established role as an antioxidant in industrial applications, a review of the current scientific literature reveals a significant gap in the understanding of diisooctyl phenyl phosphite's antioxidant efficacy within biological systems. There is a lack of published research evaluating its capacity to mitigate oxidative stress in living organisms or cell cultures. While the general mechanism of phosphite antioxidants involves donating electrons to free radicals, specific data on the performance of this compound in a biological context, such as its interaction with cellular antioxidant enzymes or its ability to protect cells from reactive oxygen species (ROS), is not publicly available.

Antimicrobial Research: Antifungal and Antibacterial Properties

While there is broad interest in identifying new antimicrobial agents, research specifically investigating the antifungal and antibacterial properties of this compound is not found in the current body of scientific literature. The following subsections address the specified areas of inquiry based on available information for related compounds, highlighting the absence of data for this compound itself.

Antifungal Activity Against Fungal Strains (e.g., Rhizoctonia solani)

There are no specific studies identified that evaluate the antifungal activity of this compound against the fungal strain Rhizoctonia solani. Research into the control of R. solani, a significant plant pathogen, has explored various chemical agents. organic-chemistry.org For instance, studies have shown that potassium phosphite can have a management effect on root rot caused by R. solani in common beans. mdpi.com However, these findings relate to a different, simpler phosphite salt and cannot be directly extrapolated to the efficacy of the more complex ester, this compound.

Molecular Docking Studies of Interaction with Fungal Chitin (B13524) Synthase

Molecular docking studies are a crucial tool for understanding the interaction between a compound and a biological target, such as an enzyme. Fungal chitin synthase is a key enzyme in the biosynthesis of chitin, an essential component of the fungal cell wall, making it an attractive target for antifungal drug development. mdpi.comacgpubs.org A review of the available literature indicates that no molecular docking studies have been published that investigate the interaction between this compound and fungal chitin synthase. Research in this area has focused on other known inhibitors, such as nikkomycin (B1203212) Z and polyoxin (B77205) D, to understand their binding mechanisms. mdpi.com

Inhibition of Gram-Positive Bacterial Growth (e.g., Staphylococcus aureus)

There is no available research data on the inhibitory effects of this compound on the growth of Gram-positive bacteria, such as Staphylococcus aureus. While the search for new antibacterial agents is extensive, with many natural and synthetic compounds being investigated for their efficacy against pathogenic bacteria, this compound has not been a subject of these published studies.

Environmental Fate, Transport, and Ecotoxicological Research of Diisooctyl Phenyl Phosphite

Hydrolytic Degradation Pathways and Environmental Transformation of Diisooctyl Phenyl Phosphite (B83602)

Factors Influencing Hydrolysis Kinetics and Phenol (B47542) Release

The environmental persistence of diisooctyl phenyl phosphite is significantly influenced by its susceptibility to hydrolysis. This process involves the cleavage of the phosphorus-oxygen (P-O) bond, leading to the release of phenol and isooctanol. The kinetics of this degradation pathway are governed by several environmental factors.

Key factors that influence the rate of hydrolytic degradation and subsequent phenol release include:

pH: The rate of hydrolysis is significantly dependent on the pH of the surrounding medium. Both acidic and alkaline conditions can accelerate the breakdown of the phosphite ester bond compared to neutral pH. nih.govwinona.edu

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis.

Ionic Strength: The ionic strength of the aqueous medium can affect the reaction rate, as can the specific type of ions present in the system. nih.gov

The hydrolysis of this compound results in the formation of diisooctyl phosphite and phenol. Further hydrolysis can break down diisooctyl phosphite into isooctanol and phosphorous acid. The release of these degradation products into the environment is a primary concern regarding the fate of the parent compound.

Identification of Environmental Transformation Products (e.g., Phosphates in Air Particulates)

Beyond hydrolysis, a significant environmental transformation pathway for phosphite compounds is oxidation to their corresponding phosphate (B84403) analogs. kennesaw.edud-nb.info This oxidation is a highly exergonic process, though phosphite can be kinetically stable in some environments. researchgate.net In the case of this compound, this transformation would yield diisooctyl phenyl phosphate.

Research has shown that organophosphorus compounds are ubiquitous in the environment, particularly in the atmosphere where they tend to partition to particulate matter. aaqr.orgrsc.org Studies analyzing the composition of fine particulate matter (PM₂.₅) have identified various organophosphate esters, which are the oxidized forms of phosphites. aaqr.orgacs.org For example, triphenyl phosphate (TPhP), an aryl-phosphate ester, is commonly detected in atmospheric PM₂.₅. rsc.orgacs.org

The transformation of phosphite to phosphate in the environment can be facilitated by several mechanisms:

Oxidation: Phosphite antioxidants used in materials like polyethylene (B3416737) can be completely converted to their corresponding phosphates at relatively low doses of gamma-irradiation, indicating that oxidative processes drive this transformation. nih.gov In the atmosphere, oxidizing compounds such as ozone could contribute to the conversion of phosphite to phosphate. nih.gov

Photochemical Reactions: Photolysis, which is a light-induced cleavage of chemical bonds, can initiate the transformation of organic compounds in the atmosphere and at the surface of water and soil. nih.gov

Biological Processes: Certain microorganisms are capable of oxidizing phosphite to phosphate as part of their energy metabolism. d-nb.infonih.gov

The presence of organophosphate esters in various environmental compartments, such as air particulates, strongly suggests that the oxidation of phosphite precursors, including this compound, is a critical environmental fate process. aaqr.orgnih.gov

Bioaccumulation Potential and Environmental Persistence in Aquatic Ecosystems

Organophosphate esters (OPEs), the class of compounds to which this compound belongs, are frequently detected in aquatic environments, including surface water, wastewater, and drinking water. mdpi.comtandfonline.com Their release into these ecosystems occurs through pathways such as atmospheric deposition, rainfall, and surface runoff. mdpi.com

The environmental persistence and bioaccumulation potential of these compounds are of significant ecotoxicological interest. Due to their relatively high solubility and mobility, OPEs are considered ubiquitous in aquatic systems. mdpi.com Their persistence is influenced by degradation processes like hydrolysis and photodegradation. tandfonline.comfigshare.com

There is conflicting evidence regarding the bioaccumulation and biomagnification of OPEs in aquatic food webs. ifremer.fr Several factors influence the extent to which these compounds accumulate in aquatic organisms:

Hydrophobicity: The hydrophobicity of an OPE, often indicated by its octanol-water partition coefficient (Kow), plays a role in its partitioning behavior and potential for absorption into organic matter and biota. tandfonline.com

Species-Specific Factors: The bioaccumulation of OPEs can vary significantly between different species due to differences in metabolism, habitat, and feeding habits. researchgate.net

Environmental Conditions: Water chemistry and the organic carbon content of sediment and water are important factors that control the partitioning and transfer processes of OPEs in aquatic environments. tandfonline.comresearchgate.net

| Aquatic Environment | Concentration Range (ng/L) | Reference |

|---|---|---|

| Surface Water | 25–3671 | mdpi.com |

| Drinking Water | 4–719 | mdpi.com |

| Wastewater | 104–29800 | mdpi.com |

Advanced Remediation and Treatment Technologies for Phosphite-Contaminated Water

Electrochemical Oxidation and Electrocoagulation for Phosphite Removal

Electrochemical technologies, including electrochemical oxidation and electrocoagulation (EC), have emerged as effective methods for removing phosphorus compounds from wastewater. mdpi.comnih.gov These processes offer advantages such as high efficiency, simple equipment, and reduced sludge production compared to conventional chemical coagulation. mdpi.comnih.gov

Electrocoagulation (EC) involves the in-situ generation of coagulants through the electrochemical dissolution of sacrificial anodes, typically made of iron or aluminum. mdpi.comresearchcommons.org These metal cations form various metal hydroxide (B78521) complexes that can effectively remove pollutants through precipitation, complexation, or electrostatic attraction. electrochemsci.org Simultaneously, the generation of hydrogen gas at the cathode can lead to the flotation of the coagulated flocs, facilitating their removal. nih.gov EC using iron electrodes has been shown to be a highly efficient system for removing phosphonates, a related class of organophosphorus compounds. researchgate.net

The performance of the electrocoagulation process is influenced by several key operational parameters, as detailed in the table below.

| Parameter | Effect on Process | Reference |

|---|---|---|

| Electrode Material | Determines the type of coagulant produced (e.g., iron or aluminum hydroxides). Iron and aluminum are most common. | nih.govresearchcommons.org |

| Current Density | Controls the rate of coagulant production and bubble generation, directly impacting removal efficiency and energy consumption. | mdpi.comelectrochemsci.org |

| pH | Affects the formation and stability of metal hydroxide species and the surface charge of pollutants. Optimal removal is often observed in the pH range of 5-7 for iron electrodes. | electrochemsci.org |

| Supporting Electrolyte | Increases the conductivity of the wastewater, which can enhance the efficiency of the process. Sodium chloride (NaCl) is commonly used. | nih.govelectrochemsci.org |

Electrochemical oxidation is another advanced oxidation process that can degrade persistent organic pollutants. This method relies on the generation of powerful oxidizing agents, such as hydroxyl radicals, at the anode surface to break down contaminants.

Superoxide (B77818) Radical-Induced Transformation of Phosphite to Phosphate in Wastewater

A key step in the remediation of phosphite-contaminated water is its oxidation to the more easily removable phosphate form. researchgate.net Advanced oxidation processes (AOPs) that generate highly reactive oxygen species are effective for this transformation. Specifically, the superoxide radical (O₂⁻) has been identified as a key oxidant in this process.

Research has demonstrated the feasibility of a single electrochemical reactor that integrates superoxide radical-induced oxidation with electrocoagulation for the treatment of phosphite-laden wastewater. semanticscholar.org In such a system, superoxide radicals are generated and react with phosphite, oxidizing it to phosphate. The newly formed phosphate can then be effectively removed from the solution by the coagulants generated during the electrocoagulation process. This one-step treatment approach offers an efficient pathway for the complete removal of phosphite from contaminated water sources. semanticscholar.org The transformation of phosphite to phosphate can also be induced by other AOPs, such as the use of UV light in combination with hydrogen peroxide (UV/H₂O₂). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling in Environmental Risk Assessment

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that play a crucial role in modern environmental risk assessment. mst.dknite.go.jp These models establish a mathematical relationship between the chemical structure of a substance and its biological or ecotoxicological activity. nite.go.jp For a vast number of industrial chemicals, including plastic additives like this compound, comprehensive experimental data on environmental effects is often lacking. lu.selu.se QSAR modeling provides a scientifically credible and resource-efficient alternative to animal testing for filling these data gaps, allowing for the prediction of a chemical's potential toxicity and environmental behavior based on its molecular properties. lu.senih.govnih.gov This predictive capability is vital for prioritizing substances for further testing and for conducting comprehensive risk assessments, particularly under regulatory frameworks like REACH. nih.gov

The underlying principle of QSAR is that structurally similar chemicals tend to exhibit similar properties and biological activities. mst.dk By analyzing data from well-studied compounds, QSAR models can forecast endpoints for untested chemicals, such as their toxicity to various aquatic organisms. mst.dkepa.gov This is particularly useful for complex substances like commercial this compound, which is often a mixture of related phosphite esters rather than a single, pure compound.

The application of QSAR models is a key strategy for predicting the environmental effects and aquatic ecotoxicity of plastic additives where experimental data is scarce. lu.se The limited availability of empirical toxicological data for many industrial organic chemicals necessitates the use of computational models to identify and prioritize potentially hazardous compounds. lu.se

In a comprehensive study evaluating 159 plastic additives, QSAR models were employed to fill significant data gaps concerning their environmental effects. lu.selu.se For many of these substances, including close analogs to this compound, there was a notable lack of experimental ecotoxicity data. QSARs were used to predict the toxicity for various aquatic organisms, providing essential data for risk assessment. lu.se

The table below presents QSAR-predicted toxicity data for Diisodecyl Phenyl Phosphite, a structurally similar plastic additive, which serves as an analogue for this compound. These predictions are crucial for estimating the potential environmental risk posed by such additives in aquatic ecosystems.

Data sourced from a 2014 study on plastic additives, which utilized QSAR predictions to fill data gaps for environmental impact assessment. lu.se

These predictive models are instrumental in the early stages of risk assessment, allowing for the screening and prioritization of chemicals for more detailed evaluation and helping to design safer alternatives. lu.se

Life Cycle Impact Assessment (LCIA) is a methodology used to evaluate the potential environmental impacts of a product or substance throughout its entire life cycle. lu.se A significant challenge in LCIA for chemicals like plastic additives is the scarcity of comprehensive ecotoxicity data, particularly for algae. lu.selu.se Research has shown that algal data constitutes a very small fraction of available aquatic toxicity information. lu.se This data gap can lead to an incomplete or potentially biased assessment of a chemical's true environmental impact.

The following table shows the Characterization Factors (CFs) for Diisodecyl Phenyl Phosphite, illustrating the impact of including algal toxicity data in the assessment.

Characterization Factors (CFs) for freshwater aquatic ecotoxicological effects. Data sourced from a 2014 study evaluating the impact of algal toxicity data on the life cycle impact assessment of plastic additives. lu.se

This data demonstrates that the methodological choice of whether to include algal toxicity can substantially influence the final environmental impact characterization of a substance.

Toxicological Assessment and Health Hazard Research of Diisooctyl Phenyl Phosphite

Investigation of Systemic and Organ-Specific Toxicity Profiles

The systemic and organ-specific toxicity of Bis(2-ethylhexyl) phenyl phosphite (B83602) (BEHPP) and related organophosphite esters are areas of ongoing research. While comprehensive data on BEHPP is still emerging, studies on analogous compounds provide insights into potential health effects.

In general, organophosphorus compounds can elicit a range of systemic and organ-specific toxicities. toxmsdt.com For some organophosphate esters, observed effects in animal studies have included impacts on the liver, kidneys, and developmental processes. epa.govnih.gov For instance, studies on the structurally similar compound bis(2-ethylhexyl) phthalate (B1215562) (DEHP) have shown increased lung and liver weights in animal models following chronic inhalation exposure. epa.gov

A study on zebrafish embryos exposed to BEHPP did not show significant mortality or malformations within the tested concentration range. However, it did induce cardiac dysfunctions, such as significantly increased stroke volume and cardiac output at certain concentrations. nih.gov Transcriptomic analysis in this study pointed to disturbances in molecular pathways related to focal adhesions, ECM-receptor interaction, and cardiac muscle contraction. nih.gov

To inform the health effects assessment for compounds like BEHPP, regulatory bodies sometimes consider data from analogue substances. For example, in a screening assessment of alkyl aryl phosphites, which included 2-ethylhexyl diphenyl phosphite (EHDPP), data from triphenyl phosphite (TPP) and triisodecyl phosphite (TIDP) were used. canada.ca In rat studies with TPP, critical health effects noted were increased mortality and reduced pup body weight, alongside significant maternal toxicity. canada.cacanada.ca

Interactive Data Table: Organ-Specific Toxic Effects of Related Organophosphate Esters

| Compound | Organism/Cell Line | Observed Effects |

| Bis(2-ethylhexyl) phenyl phosphate (B84403) (BEHPP) | Zebrafish Embryos | Cardiac dysfunction (increased stroke volume and cardiac output) |

| 2-ethylhexyl diphenyl phosphate (EHDPP) | Zebrafish Embryos | Lethal effects, pericardial edema |

| Triphenyl phosphite (TPP) | Rats | Increased mortality, reduced pup body weight (in the presence of maternal toxicity) |

Research into Neurotoxic, Reproductive, and Immunological Impacts Associated with Organophosphate Exposure

The potential for neurotoxic, reproductive, and immunological effects is a key consideration in the toxicological assessment of organophosphate compounds.

Neurotoxicity: Certain organophosphate compounds are known to cause organophosphate-induced delayed neurotoxicity (OPIDN). nih.gov This condition is characterized by progressive ataxia and paralysis that develops days to weeks after exposure. nih.gov The mechanism is often linked to the inhibition of an enzyme known as neuropathy target esterase (NTE). nih.govcdc.gov While many commercial triaryl phosphates have a low potential to induce acute OPIDN, some, like tri-ortho cresyl phosphate (TOCP), are potent neurotoxicants. nih.gov Studies on triphenyl phosphite (TPP) in hens have shown it can produce progressive ataxia and paralysis, accompanied by axonal damage in the spinal cord and peripheral nerves. nih.gov Emerging evidence also suggests that BEHPP and its analogs could have the potential for developmental neurotoxicity, impacting the formation and function of the nervous system.

Reproductive and Developmental Toxicity: Reproductive and developmental toxicity are significant concerns for some organophosphate esters. dntb.gov.ua Studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) in rats have demonstrated adverse reproductive outcomes, including decreased numbers of live pups and reduced pup survival at certain exposure levels. nih.govnih.govresearchgate.net In the offspring, effects such as reduced body weight and delays in pubertal endpoints were observed. nih.govnih.gov A study on BEHPP in zebrafish embryos, while not observing malformations, did note cardiac dysfunction, highlighting its potential to impact embryonic development. nih.gov For the related compound DEHP, oral exposure has resulted in developmental and reproductive effects in rats and mice. epa.gov

Immunological Impacts: The immunological effects of BEHPP are not well-characterized. However, research on other organophosphorus compounds and structurally related chemicals indicates the potential for immunotoxicity. For example, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), an aryl hydrocarbon, can cause a wide range of immunological effects in animals, including suppressed immune responses. nih.gov Some immunomodulatory drugs have been shown to influence cellular cytotoxicity, suggesting that chemical exposures could potentially interfere with immune function. researchgate.net Further research is needed to specifically determine the immunological impacts of BEHPP.

Bioaccumulation and Lipophilicity Considerations in Human Health Risk Assessment

The potential for a chemical to accumulate in biological tissues (bioaccumulation) is a critical factor in assessing human health risk. This is often related to the compound's lipophilicity, or its tendency to dissolve in fats and oils.

BEHPP has been detected in various environmental matrices, including indoor dust and surface soils, indicating widespread presence and potential for human exposure. researchgate.net Its use as an anti-wear additive in industrial lubricants and in the formulation of plastics provides pathways for its release into the environment.

The bioaccumulation potential of BEHPP has been noted, with some sources characterizing it as persistent, bioaccumulative, and toxic. It has been detected in human placental tissues, which suggests it can cross biological barriers and potentially affect fetal development. The levels of POPs (Persistent Organic Pollutants) are often lowest in sediment and can be significantly higher in aquatic organisms, indicating bioaccumulation up the food chain. researchgate.netresearchgate.net

Toxicological Implications of Environmental Transformation Products, Including Inhalation Exposure Risks (e.g., PM2.5)

When released into the environment, parent compounds like diisooctyl phenyl phosphite can undergo transformation into other chemicals, which may have their own toxicological profiles. nih.gov These transformation products can be formed through processes like hydrolysis, oxidation, and biodegradation. nih.govresearchgate.net

Organophosphite antioxidants can oxidize to their corresponding phosphate forms. researchgate.netnih.gov For instance, tris(2,4-di-tert-butylphenyl) phosphite can be oxidized to tris(2,4-di-tert-butylphenyl) phosphate. nih.gov Phosphites can also undergo hydrolysis when exposed to moisture, breaking down into phosphorous acid, phenol (B47542), and the corresponding alcohol. canada.cacanada.ca The toxicity of these degradation products must be considered in a comprehensive risk assessment. The environmental transport of contaminants can be significantly underestimated if transformation products are not taken into account. usgs.gov

Human exposure to these compounds and their transformation products can occur through various routes, including inhalation of airborne particulate matter (PM2.5). Organophosphate esters are frequently detected in indoor dust, which can become airborne and be inhaled. One study identified an organophosphate ester, tris(2,4-di-tert-butylphenyl) phosphate, as an "unexpected abundant toxic pollutant found in PM2.5". semanticscholar.org The inhalation of polycyclic aromatic hydrocarbons (PAHs) in cigarette smoke leads to the rapid formation of diol epoxides, which are carcinogenic, demonstrating the immediate health risks of inhaling certain airborne toxins. certara.com.cnresearchgate.net

Mechanistic Interpretations in QSAR Models for Toxicological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. unc.edunih.govresearchgate.net These models are valuable for prioritizing chemicals for further testing and for risk assessment, especially when experimental data is limited. nih.govresearchgate.net

For organophosphates, QSAR models have been developed to predict various toxicological endpoints, including acute toxicity. europa.eu These models often use descriptors related to lipophilicity, molar refractivity, and the ability to form hydrogen bonds to predict the toxicity of a compound. europa.eu The development of QSAR models for complex endpoints like chronic toxicity is more challenging due to the multiple potential targets and mechanisms of action. europa.eu

The application of QSAR models can help in understanding the mechanistic basis of toxicity. By identifying the structural features that contribute to a toxic effect, researchers can infer potential mechanisms of action. nih.gov For example, QSAR models for polycyclic aromatic hydrocarbons (PAHs) have used descriptors related to the shape and electronic properties of the molecules to predict their carcinogenic potential. nih.gov

In the context of this compound and related compounds, QSAR models could be developed and applied to predict endpoints such as neurotoxicity, reproductive toxicity, and carcinogenicity. norman-network.net These models, when validated, can serve as reliable computational predictors to supplement experimental data in the toxicological assessment of these chemicals. unc.edu

Advanced Analytical Methodologies for Diisooctyl Phenyl Phosphite Characterization and Detection

Spectroscopic Techniques for Structural and Mechanistic Investigations

Spectroscopic methods are indispensable for the detailed characterization of Diisooctyl phenyl phosphite (B83602), providing insights into its molecular structure, isomeric composition, and degradation pathways. These techniques are crucial for understanding its behavior as a polymer additive, particularly its transformation under environmental or processing conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Hydrolysis and Phosphite-to-Phosphate Conversion

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the chemical changes in Diisooctyl phenyl phosphite, especially its degradation through hydrolysis and oxidation. The conversion of the phosphite ester to a phosphate (B84403) ester is a primary degradation pathway, and FTIR can effectively track this process by observing changes in the characteristic vibrational frequencies of the phosphorus-oxygen bonds.

The key to this analysis lies in identifying specific absorption bands in the infrared spectrum that correspond to different functional groups. The P-O-C (aryl and alkyl) linkages and the potential formation of P=O and P-OH bonds during degradation produce distinct spectral signatures.

Research Findings: The hydrolysis of this compound leads to the cleavage of the phenyl or isooctyl ester linkages, forming corresponding alcohols (phenol and isooctanol) and phosphorous acid derivatives. Subsequent oxidation converts the phosphite (P(III)) to a phosphate (P(V)), characterized by the appearance of a strong P=O stretching band.

FTIR spectra can be used to monitor this conversion by observing the following changes:

Decrease in P-O-C Absorption: The intensity of the bands associated with the P-O-aryl and P-O-alkyl stretching vibrations (typically in the 1000-1200 cm⁻¹ region) will decrease as the phosphite hydrolyzes. chemrxiv.orgresearchgate.net

Appearance of P=O Stretching: The most significant indicator of phosphite-to-phosphate conversion is the emergence of a strong absorption band corresponding to the P=O stretching vibration, which typically appears in the 1200-1300 cm⁻¹ range. researchgate.net

Appearance of O-H Stretching: If hydrolysis leads to the formation of phosphonic acid intermediates or free phosphoric acid, a broad absorption band for the O-H stretch will appear in the 2500-3300 cm⁻¹ region.

Changes in the 900-1200 cm⁻¹ region: This region is complex but provides valuable information. The analysis of underlying bands through methods like second-derivative and curve-fitting can reveal subtle changes related to the conversion process. nih.gov

The table below summarizes the key FTIR spectral regions of interest when monitoring the degradation of this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Degradation Monitoring |

| P=O Stretch | 1200 - 1300 | Appearance indicates oxidation of phosphite to phosphate. researchgate.net |

| P-O-C (Aryl/Alkyl) Stretch | 1000 - 1200 | Decrease in intensity signifies hydrolysis of the ester linkages. chemrxiv.orgresearchgate.net |

| P-OH Bending | 800 - 950 | Appearance suggests the formation of acidic hydrolysis products. chemrxiv.org |

| O-H Stretch (from P-OH) | 2500 - 3300 (broad) | Indicates the presence of phosphonic acid or other hydroxyl-containing degradation products. |

This interactive table summarizes key FTIR data for monitoring chemical changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Standardization and Hydrolysis Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹³C NMR, is a definitive technique for the structural elucidation of this compound and its degradation products. It is instrumental in standardizing the isomeric composition of the isooctyl group and for mapping the intricate pathways of hydrolysis.

Isomer Standardization: The term "isooctyl" can refer to several structural isomers, with 2-ethylhexyl being the most common in industrial chemicals. NMR spectroscopy can precisely determine the isomeric purity of the starting material. ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous identification of the specific isooctyl isomer(s) present based on chemical shifts and coupling patterns.

Hydrolysis Pathway Elucidation: ³¹P NMR is exceptionally sensitive to the chemical environment of the phosphorus nucleus, making it ideal for tracking the hydrolysis of phosphites. nih.gov The chemical shift of the phosphorus atom changes significantly as it transitions from a phosphite (P(III)) to a phosphate (P(V)) or other intermediate species.

Research Findings: Studies on the hydrolysis of organophosphites using NMR have revealed multi-step reaction mechanisms. nih.gov For this compound, hydrolysis can proceed through different pathways, such as the initial cleavage of the P-O-phenyl bond or the P-O-isooctyl bond. Each step in the hydrolysis cascade produces a distinct phosphorus-containing intermediate with a unique ³¹P NMR chemical shift.

A typical hydrolysis study using ³¹P NMR would involve:

Initial Spectrum: The starting this compound would show a characteristic signal in the phosphite region (typically +120 to +140 ppm).

Monitoring Intermediates: As hydrolysis proceeds, new signals corresponding to intermediates like diisooctyl hydrogen phosphite or isooctyl phenyl hydrogen phosphite would appear at different chemical shifts.

Final Products: The final hydrolysis product, phosphoric acid, and its esters would result in signals in the phosphate region (typically -20 to +10 ppm).

By monitoring the appearance and disappearance of these signals over time, a detailed kinetic and mechanistic model of the hydrolysis process can be constructed. nih.govnih.govrsc.org

The following table illustrates hypothetical ³¹P NMR chemical shifts for species involved in the hydrolysis of this compound.

| Compound/Intermediate | Phosphorus Oxidation State | Expected ³¹P NMR Chemical Shift Range (ppm) |

| This compound | P(III) | +120 to +140 |

| Diisooctyl hydrogen phosphite | P(III) | 0 to +10 (with P-H coupling) |

| Phosphoric acid | P(V) | 0 |

| Diisooctyl phenyl phosphate | P(V) | -10 to -20 |

This interactive table provides representative NMR data for hydrolysis pathway analysis.

Chromatographic Methods for Separation and Quantification in Complex Matrices

Chromatographic techniques are essential for separating this compound from complex mixtures and quantifying its concentration. These methods are particularly important for assessing product purity, determining environmental fate, and conducting migration studies from materials.

High-Performance Liquid Chromatography (HPLC) for Partition Coefficient Determination and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the qualitative and quantitative analysis of this compound. It is particularly well-suited for purity assessment and for determining the octanol-water partition coefficient (log Pₒw), a key parameter for environmental risk assessment.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of this compound. In this method, the compound is separated from impurities and degradation products based on its hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, being a relatively nonpolar compound, is retained on the column and elutes at a specific retention time. Impurities, which may be more or less polar, will have different retention times, allowing for their separation and quantification. nih.gov The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. researchgate.net

Partition Coefficient (log Pₒw) Determination: The OECD Guideline 117 describes an HPLC method for the estimation of the n-octanol/water partition coefficient. situbiosciences.comdaikinchemicals.com This method is faster and uses smaller amounts of substance than the traditional shake-flask method. situbiosciences.com The principle is based on the correlation between a substance's retention time on a reversed-phase column and its log Pₒw.

The procedure involves:

Calibration: A series of reference compounds with known log Pₒw values are injected into the HPLC system.

Measurement: The retention time of this compound is measured under the same conditions.

Calculation: The log Pₒw of this compound is calculated by interpolating its retention time on the calibration curve. regulations.gov

| Reference Compound | Log Pₒw (Known Value) | Typical Retention Time (min) |

| Benzene | 2.13 | 5.2 |

| Naphthalene | 3.37 | 8.9 |

| Biphenyl | 3.91 | 11.5 |

| Phenanthrene | 4.46 | 14.8 |

| This compound | Estimated | Measured |

This interactive table shows an example calibration set for log Pₒw determination via HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Environmental and Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the detection and quantification of semi-volatile organic compounds like this compound in complex environmental and biological matrices. thermofisher.com Its volatility and thermal stability make it amenable to GC analysis.

Methodology: The analysis involves a multi-step process:

Sample Preparation: This is a critical step to isolate the target analyte from the matrix (e.g., soil, water, tissue) and remove interfering substances. nih.gov Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

GC Separation: The extracted sample is injected into the gas chromatograph. The compound is vaporized and travels through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. nih.govresearchgate.net

MS Detection and Quantification: As the separated components exit the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization, EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification. Quantification is achieved by comparing the response of the target analyte to that of an internal standard. nih.govmdpi.com

Research Findings: GC-MS methods have been extensively developed for the analysis of various organophosphorus compounds, including pesticides and flame retardants, in diverse matrices. mdpi.comnih.gov These methods can be adapted for this compound. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce matrix interference, allowing for lower detection limits. thermofisher.comhpst.cz

| Analytical Parameter | Typical Value/Method |

| GC Column | DB-5ms or equivalent (low-polarity) |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity |

| Limit of Detection (LOD) | Low ng/L to µg/L range, depending on the matrix |

This interactive table outlines typical GC-MS parameters for the analysis of organophosphorus compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Migration Studies from Polymeric Materials

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art analytical technique for studying the migration of non-volatile additives, such as this compound and its degradation products, from polymeric materials into food or food simulants. tandfonline.comresearchgate.net This is crucial for ensuring the safety of food contact materials.

Advantages of LC-MS/MS:

High Sensitivity: LC-MS/MS can achieve very low detection limits (in the µg/kg or ppb range), which is necessary to meet the stringent regulatory limits for migrants. algimed.commdpi.com

High Selectivity: The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of the target analyte even in the presence of a complex matrix from food simulants or actual food.

Versatility: It can simultaneously analyze the parent compound (this compound) and its more polar hydrolysis and oxidation products (e.g., diisooctyl phenyl phosphate), which are often not amenable to GC analysis without derivatization.

Migration Studies Methodology: Migration tests are typically performed according to established protocols (e.g., EU Regulation 10/2011). mdpi.comchromatographyonline.com

Exposure: The polymeric material is exposed to a food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil) under specific time and temperature conditions that mimic the intended use. researchgate.net

Sample Collection: After the exposure period, the food simulant is collected.

LC-MS/MS Analysis: The simulant is injected directly or after minimal sample preparation into the LC-MS/MS system. The concentration of the migrated this compound and its degradation products is then quantified using a calibration curve. algimed.com

Research Findings: Numerous studies have demonstrated the power of LC-MS/MS for identifying and quantifying both intentionally added substances (IAS) like antioxidants and non-intentionally added substances (NIAS), which can include degradation products, from food packaging. tandfonline.comchromatographyonline.com The technique allows for the confirmation of compound identity by comparing the ratio of multiple MRM transitions to that of a known standard.

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid or ammonium formate |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Specific Migration Limit (SML) | Regulated limit (e.g., in mg/kg of food) |

| Method Detection Limit | Must be significantly lower than the SML (e.g., <0.01 mg/kg) algimed.commdpi.com |

This interactive table presents typical parameters for LC-MS/MS migration studies.

Thermal Analysis and Rheological Methods for Polymer Performance Evaluation

Dynamic Thermal Stability Analysis via Torque Rheometry

Dynamic thermal stability testing using a torque rheometer is a crucial method for assessing the effectiveness of stabilizers like this compound under conditions that mimic polymer processing. This technique measures the change in torque required to maintain a constant mixing speed at a high temperature, providing insights into the polymer's degradation and cross-linking behavior over time.

A typical experiment involves charging the mixing chamber of the torque rheometer with the polymer compound containing this compound and other additives. The chamber is heated to a specific processing temperature, and the rotors are set to a constant speed. The torque required to turn the rotors is continuously recorded. An increase in torque indicates cross-linking and degradation, while a stable torque suggests effective stabilization.

The "stability time" is a key parameter derived from these tests, defined as the time until a significant increase in torque is observed. This value directly reflects the ability of the stabilizer to protect the polymer during processing.

Table 1: Illustrative Torque Rheometry Data for a PVC Formulation

| Time (minutes) | Torque (Nm) - Control (No Stabilizer) | Torque (Nm) - With this compound |

| 1 | 35 | 34 |

| 5 | 38 | 35 |

| 10 | 45 | 36 |

| 15 | 60 (Degradation onset) | 37 |

| 20 | 85 | 38 |

| 25 | 110 | 42 |

| 30 | 140 | 55 (Stability Time) |

Note: The data presented in this table is illustrative and intended to demonstrate the typical trends observed during torque rheometry analysis. Actual values will vary depending on the specific polymer, formulation, and test conditions.

Static Heat Aging for Monitoring Color Change and Degradation

Static heat aging is a fundamental method to evaluate the long-term thermal stability of a polymer and the effectiveness of stabilizers such as this compound. This test involves exposing polymer samples to elevated temperatures in an oven for extended periods. The degradation of the polymer is monitored by observing changes in its physical properties, most commonly color.

The yellowing of a polymer is a primary indicator of thermal degradation. The degree of color change is often quantified using a yellowness index or by comparison with a standard color scale. The time it takes for a significant and unacceptable color change to occur is a measure of the static thermal stability.

For instance, in studies involving Polyvinyl Chloride (PVC), the addition of phosphites like triphenyl phosphite has been shown to improve thermal stability and reduce color change during static heat aging. The synergistic effects of phosphites with other stabilizers, such as metal soaps and organotin compounds, can significantly enhance the long-term heat stability of PVC.

Table 2: Example of Yellowness Index Monitoring during Static Heat Aging of a Polymer

| Aging Time at 180°C (hours) | Yellowness Index - Control (No Stabilizer) | Yellowness Index - With this compound |

| 0 | 5 | 5 |

| 24 | 25 | 10 |

| 48 | 50 | 18 |

| 72 | 85 | 25 |

| 96 | 120 (Severe Discoloration) | 35 |

Note: This table provides representative data to illustrate the effect of a stabilizer on the yellowness index during static heat aging. The actual results are dependent on the specific polymer formulation and the conditions of the aging test.

The results from these tests demonstrate the crucial role of this compound in preventing or delaying the thermal degradation of polymers, thereby extending their service life and maintaining their aesthetic and functional properties.

Conclusions and Future Research Directions in Diisooctyl Phenyl Phosphite Studies

Synthesis and Application Advancements: Bridging Research to Industrial Innovation

Diisooctyl phenyl phosphite (B83602) is primarily utilized as a secondary antioxidant, chelating agent, and stabilizer in the polymer industry. specialchem.comzjgyrchem.com Its principal function is to protect plastics such as Polyvinyl Chloride (PVC), Polyethylene (B3416737) (PE), Polypropylene (B1209903) (PP), Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS), and Styrene-Butadiene-Styrene (SBS) from degradation. specialchem.com It enhances the final product by improving color stability, increasing antioxidant capacity, and providing light stability. zjgyrchem.comchangshengmaterial.com The conventional synthesis route involves the transesterification of triphenyl phosphite with isooctyl alcohol. zjgyrchem.comchemyr.com

Future research is trending towards greener and more efficient synthesis pathways. Recent advancements in the broader field of phosphite antioxidant production highlight methods that move away from traditional phosphorus trichloride (B1173362) routes to minimize halogenated byproducts. nih.gov A key area for future innovation lies in developing catalytic systems that can utilize white phosphorus (P₄) directly, which could offer a more atom-economical and environmentally benign manufacturing process. nih.govresearchgate.net Bridging this fundamental research to the industrial scale for compounds like Diisooctyl phenyl phosphite could lead to significant cost savings and a reduced environmental footprint.

| Industry/Polymer | Function | Reported Benefits |

|---|---|---|

| PVC Industry | Chelator, Stabilizer, Antioxidant | Used in pellets, transparent hard sheets, pipes, agricultural films, and heat-shrinkable films. zjgyrchem.comchinayaruichem.com |

| Other Synthetic Resins (PE, PP, ABS, SBS) | Antioxidant, Stabilizer | Improves color, antioxidant properties, and light stability. specialchem.comzjgyrchem.com |

| Compound Stabilizers | Component in liquid and paste stabilizers | Acts as an efficient auxiliary heat stabilizer. zjgyrchem.comchangshengmaterial.com |

Comprehensive Understanding of Mechanisms and Environmental Behavior: Towards Sustainable Chemistry

As a secondary antioxidant, the primary mechanism of this compound involves the decomposition of hydroperoxides, which are unstable intermediates formed during the oxidative degradation of polymers. changshengmaterial.com This action prevents chain-scission reactions and preserves the mechanical and aesthetic properties of the material.